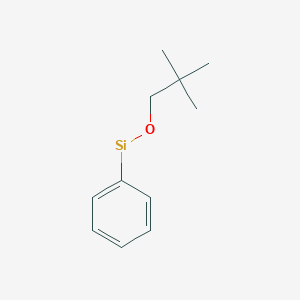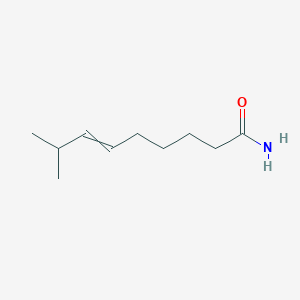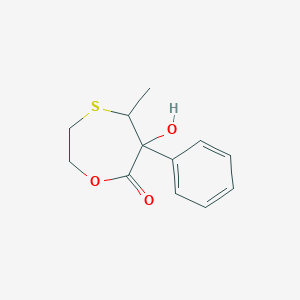
6-Hydroxy-5-methyl-6-phenyl-1,4-oxathiepan-7-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Hydroxy-5-methyl-6-phenyl-1,4-oxathiepan-7-one is a heterocyclic compound with a unique structure that includes an oxathiepan ring. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its structure allows for diverse chemical reactivity, making it a valuable subject for scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxy-5-methyl-6-phenyl-1,4-oxathiepan-7-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phenyl-substituted thiols with epoxides in the presence of a base, leading to the formation of the oxathiepan ring . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction parameters, such as solvent choice and catalyst concentration, is crucial for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions: 6-Hydroxy-5-methyl-6-phenyl-1,4-oxathiepan-7-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the oxathiepan ring to more reduced sulfur-containing compounds.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl or phenyl groups, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Applications De Recherche Scientifique
6-Hydroxy-5-methyl-6-phenyl-1,4-oxathiepan-7-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 6-Hydroxy-5-methyl-6-phenyl-1,4-oxathiepan-7-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The oxathiepan ring can undergo conformational changes, allowing it to fit into active sites of enzymes or bind to receptors, thereby modulating their activity. The hydroxyl and phenyl groups also contribute to its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Pyranones: Similar in having oxygen in the ring but differ in their overall structure and reactivity.
Uniqueness: 6-Hydroxy-5-methyl-6-phenyl-1,4-oxathiepan-7-one is unique due to its specific combination of a sulfur and oxygen-containing ring with hydroxyl and phenyl substituents. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
192383-52-1 |
|---|---|
Formule moléculaire |
C12H14O3S |
Poids moléculaire |
238.30 g/mol |
Nom IUPAC |
6-hydroxy-5-methyl-6-phenyl-1,4-oxathiepan-7-one |
InChI |
InChI=1S/C12H14O3S/c1-9-12(14,10-5-3-2-4-6-10)11(13)15-7-8-16-9/h2-6,9,14H,7-8H2,1H3 |
Clé InChI |
WALIQWVAZLCJJE-UHFFFAOYSA-N |
SMILES canonique |
CC1C(C(=O)OCCS1)(C2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


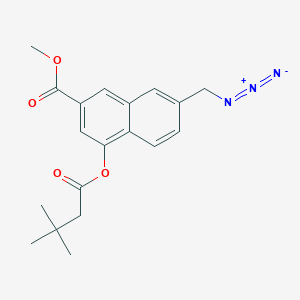
![Phosphonic acid, [[4-(methoxymethoxy)phenyl]methyl]-, diethyl ester](/img/structure/B12566543.png)

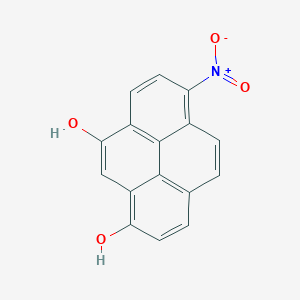
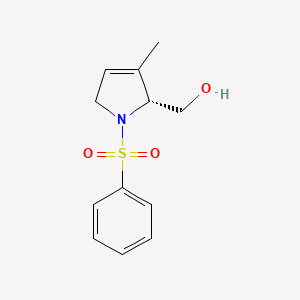

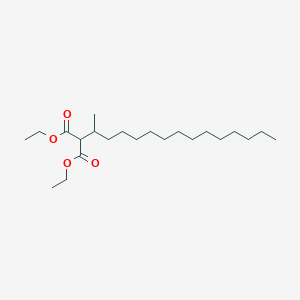
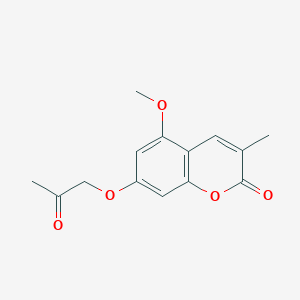
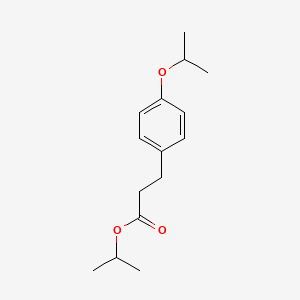
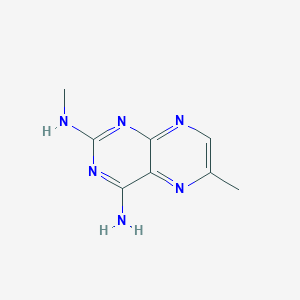

![Naphtho[2,3-b]furan-4,9-dione, 2-chloro-](/img/structure/B12566592.png)
